molecular formula C24H30ClN3O6S B024905 5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester CAS No. 111070-39-4

5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester

Cat. No. B024905
M. Wt: 524 g/mol
InChI Key: RCCRQGMEPWHXMY-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

In recent years, there has been a growing interest in the development of new compounds that can be used in scientific research. One such compound is 5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester, which is commonly referred to as Boc-Lys(Sta)-OMe. This compound has been found to have a range of applications in scientific research, particularly in the fields of biochemistry and molecular biology.

Mechanism Of Action

The mechanism of action of Boc-Lys(Sta)-OMe involves the formation of a covalent bond between the Sta group and the lysine amino group of a target protein. This covalent bond stabilizes the protein complex, allowing for the identification and characterization of protein-protein interactions.

Biochemical And Physiological Effects

Boc-Lys(Sta)-OMe has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including histone deacetylases and proteases. It has also been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Boc-Lys(Sta)-OMe is its specificity for lysine residues in proteins. This allows for the selective labeling of lysine residues in target proteins. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of Boc-Lys(Sta)-OMe in scientific research. One area of interest is the development of new compounds based on the Sta group that can be used for the selective labeling of other amino acid residues in proteins. Another area of interest is the use of Boc-Lys(Sta)-OMe in the study of protein-protein interactions in vivo. Finally, there is interest in the development of new methods for the synthesis of Boc-Lys(Sta)-OMe and related compounds that are more efficient and cost-effective.

Synthesis Methods

The synthesis of Boc-Lys(Sta)-OMe involves a series of chemical reactions. The first step is the protection of the lysine amino group with a Boc group. This is followed by the reaction of the protected lysine with isophthalic acid and thioanhydride to form the Sta group. The final step involves the esterification of the carboxylic acid group with methanol to form the dimethyl ester.

Scientific Research Applications

Boc-Lys(Sta)-OMe has been used in a variety of scientific research applications. One of the main uses of this compound is in the study of protein-protein interactions. It has been found to be a useful tool for the identification of protein-protein interactions and for the characterization of protein complexes.

properties

CAS RN

111070-39-4

Product Name

5-(Benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester

Molecular Formula

C24H30ClN3O6S

Molecular Weight

524 g/mol

IUPAC Name

dimethyl 5-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanethioyl]amino]benzene-1,3-dicarboxylate;hydrochloride

InChI

InChI=1S/C24H29N3O6S.ClH/c1-31-22(28)17-12-18(23(29)32-2)14-19(13-17)26-21(34)20(10-6-7-11-25)27-24(30)33-15-16-8-4-3-5-9-16;/h3-5,8-9,12-14,20H,6-7,10-11,15,25H2,1-2H3,(H,26,34)(H,27,30);1H/t20-;/m0./s1

InChI Key

RCCRQGMEPWHXMY-BDQAORGHSA-N

Isomeric SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)[C@H](CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl

SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)C(CCCCN)NC(=O)OCC2=CC=CC=C2)C(=O)OC.Cl

Other CAS RN

111070-39-4

synonyms

5-(benzyloxycarbonyllysylthioamido)isophthalic acid dimethyl ester
LCSAIE
Z-Lys-psi(CS)-AIE

Origin of Product

United States

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